Cas no 1256819-34-7 (2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one)

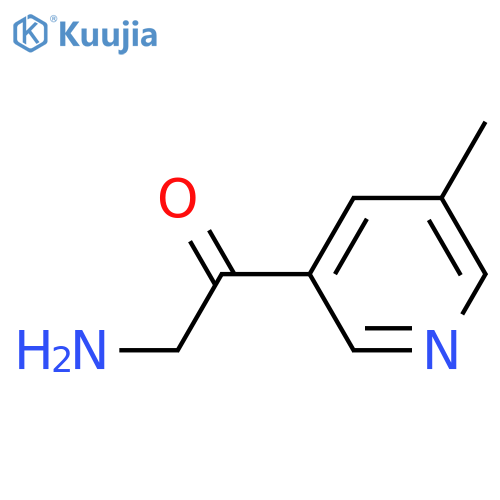

1256819-34-7 structure

商品名:2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one

2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1256819-34-7

- EN300-795646

- 2-AMINO-1-(5-METHYLPYRIDIN-3-YL)ETHAN-1-ONE

- 2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one

-

- インチ: 1S/C8H10N2O/c1-6-2-7(5-10-4-6)8(11)3-9/h2,4-5H,3,9H2,1H3

- InChIKey: JPAQTQHJUANJFP-UHFFFAOYSA-N

- ほほえんだ: O=C(CN)C1C=NC=C(C)C=1

計算された属性

- せいみつぶんしりょう: 150.079312947g/mol

- どういたいしつりょう: 150.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56Ų

- 疎水性パラメータ計算基準値(XlogP): 0

2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-795646-0.05g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |

1256819-34-7 | 95.0% | 0.05g |

$647.0 | 2025-03-21 | |

| Enamine | EN300-795646-2.5g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |

1256819-34-7 | 95.0% | 2.5g |

$1509.0 | 2025-03-21 | |

| Enamine | EN300-795646-0.25g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |

1256819-34-7 | 95.0% | 0.25g |

$708.0 | 2025-03-21 | |

| Enamine | EN300-795646-1.0g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |

1256819-34-7 | 95.0% | 1.0g |

$770.0 | 2025-03-21 | |

| Enamine | EN300-795646-0.1g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |

1256819-34-7 | 95.0% | 0.1g |

$678.0 | 2025-03-21 | |

| Enamine | EN300-795646-0.5g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |

1256819-34-7 | 95.0% | 0.5g |

$739.0 | 2025-03-21 | |

| Enamine | EN300-795646-5.0g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |

1256819-34-7 | 95.0% | 5.0g |

$2235.0 | 2025-03-21 | |

| Enamine | EN300-795646-10.0g |

2-amino-1-(5-methylpyridin-3-yl)ethan-1-one |

1256819-34-7 | 95.0% | 10.0g |

$3315.0 | 2025-03-21 |

2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

1256819-34-7 (2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬